molecular formula C16H25F3N2O6 B2404957 tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid CAS No. 2305252-63-3

tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid

Cat. No.: B2404957
CAS No.: 2305252-63-3
M. Wt: 398.379
InChI Key: HTKHRMDSKQREFJ-UHFFFAOYSA-N
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Description

tert-Butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid (molecular formula: C₁₆H₂₅F₃N₂O₆, molecular weight: 398.38 g/mol) is a spirocyclic compound featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group and a trifluoroacetate counterion. This compound is cataloged as a key building block in drug discovery, particularly for synthesizing novel α-proline-containing chimeras and other bioactive molecules . Its spirocyclic architecture enhances conformational rigidity, making it valuable for probing stereochemical interactions in medicinal chemistry. The trifluoroacetic acid (TFA) component improves solubility in polar solvents, facilitating its use in solution-phase reactions .

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.C2HF3O2/c1-13(2,3)20-12(18)16-6-4-14(5-7-16)8-11(17)19-10(14)9-15;3-2(4,5)1(6)7/h10H,4-9,15H2,1-3H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKHRMDSKQREFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC2CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25F3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

  • Molecular Formula: C₁₃H₂₁NO₄
  • Key Features: Lacks the aminomethyl and TFA groups but retains the Boc-protected spirocyclic core. Synthesized via Boc protection of 8-oxa-2-azaspiro[4.5]decan-1-one with 94% yield, demonstrating efficient scalability .
  • Comparison: The absence of the aminomethyl group limits its utility in amide coupling reactions, but its high synthetic yield makes it a preferred precursor for further functionalization .

tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 954236-44-3)

  • Molecular Formula: C₁₂H₁₉NO₄
  • Key Features : Positional isomer of the target compound, with the oxo group at the 3-position instead of 1. Used in pharmaceutical research for its stability and compatibility with high-throughput screening .

tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Hydrochloride

  • Molecular Formula : C₁₃H₂₅ClN₂O₃
  • Key Features: Replaces TFA with a hydrochloride counterion and shifts the oxa group to the 2-position. The aminomethyl group is retained, enabling similar reactivity in peptide synthesis .
  • Comparison : The hydrochloride salt may offer superior crystallinity but lower solubility in organic solvents compared to the TFA analogue .

Fluorinated Analogues

  • Example: tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0) Molecular Formula: C₁₀H₁₉FN₂O₂ Key Features: Incorporates a fluorine atom on the azetidine ring, enhancing metabolic stability and lipophilicity. This modification is critical for improving pharmacokinetic profiles in drug candidates .

Carboxylic Acid Derivatives

  • Example: 2-(8-(tert-Butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-yl)acetic Acid Molecular Formula: C₁₅H₂₃NO₅ Key Features: Adds an acetic acid sidechain, enabling conjugation via carboxylate chemistry. This derivative is used in linker designs for antibody-drug conjugates (ADCs) . Comparison: The acetic acid group broadens application scope but introduces challenges in solubility under neutral conditions .

Biological Activity

Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid (CAS: 2305252-63-3), is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections delve into the biological activities, synthesis, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C16H25F3N2O6, with a molecular weight of approximately 398.38 g/mol. The presence of functional groups such as the tert-butyl group and aminomethyl group contributes to its reactivity and biological potential.

PropertyValue
Molecular FormulaC16H25F3N2O6
Molecular Weight398.38 g/mol
CAS Number2305252-63-3
StructureSpirocyclic

Biological Activities

Research has indicated that compounds with similar structural characteristics often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Potential : Similar spirocyclic compounds have shown promise in cancer research, indicating that this compound might also exhibit cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : There is a growing interest in the neuroprotective properties of spirocyclic compounds, which may offer therapeutic avenues for neurodegenerative diseases.

The specific mechanisms through which tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with cellular receptors and enzymes play a significant role in its activity profile.

Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria. Further investigations are needed to confirm if tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibits comparable effects.

Study 2: Anticancer Properties

Research published in medicinal chemistry journals has highlighted the potential of spirocyclic compounds in cancer treatment. In vitro assays indicated that these compounds can induce apoptosis in cancer cells, suggesting that further exploration of this compound's anticancer properties is warranted.

Study 3: Neuroprotective Effects

A recent investigation into neuroprotective agents revealed that certain spirocyclic compounds can mitigate oxidative stress in neuronal cells. This opens avenues for studying the neuroprotective capabilities of tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate.

Q & A

Q. Table 1: Key Reaction Conditions from Literature

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, Et₃N, DMAP, DCM, RT, 16h94%
AlkylationK₂CO₃, CH₃CN, reflux, 6hN/A
Ketone ReductionLiEt₃BH, THF, -78°C107%*

*Note: Yields exceeding 100% may indicate incomplete purification or side-product formation.

Advanced: How can researchers optimize the synthesis of intermediates with conflicting yield reports?

Answer:
Discrepancies in yields (e.g., 107% in ) may arise from:

  • Incomplete purification : Use advanced techniques like column chromatography (silica gel, gradient elution) or preparative HPLC to isolate pure intermediates.
  • Side reactions : Monitor reactions via TLC or LC-MS to identify byproducts. Adjust stoichiometry (e.g., reducing excess reagents like trimethylsilyl cyanide) .
  • Temperature control : Ensure strict adherence to low-temperature conditions (-78°C) during reductions to minimize decomposition .

Basic: What safety protocols are essential for handling this compound and its intermediates?

Answer:
Based on SDS

  • PPE : Nitrile gloves, lab coat, and EN 166-compliant goggles to prevent skin/eye contact .
  • Engineering controls : Use fume hoods for reactions involving volatile reagents (e.g., BF₃·Et₂O) .
  • Waste disposal : Avoid drainage disposal; collect organic waste in designated containers .

Advanced: How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?

Answer:

  • Experimental determination :
    • Melting point : Use a capillary melting point apparatus or differential scanning calorimetry (DSC).
    • Solubility : Perform solubility screens in common solvents (DMSO, MeOH, EtOAc) via gravimetric analysis .
  • Computational prediction : Tools like ACD/Labs or COSMOtherm can estimate properties based on molecular structure.

Basic: Which analytical methods are recommended for characterizing this compound?

Answer:

  • NMR spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) and solvent suppression techniques to mitigate trifluoroacetic acid (TFA) interference .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) for purity assessment.

Advanced: How to design experiments to evaluate the environmental stability of this compound?

Answer:
Adopt methodologies from environmental chemistry studies ():

  • Hydrolysis studies : Expose the compound to buffers at varying pH (3–9) and temperatures (25–50°C). Monitor degradation via LC-MS .
  • Photolysis : Use UV lamps (λ = 254–365 nm) to simulate sunlight exposure. Quantify degradation products.
  • Ecotoxicology : Perform acute toxicity assays on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. Table 2: Environmental Stability Testing Parameters

ParameterConditionsAnalytical Method
HydrolysispH 7.4, 37°C, 7dLC-MS
PhotolysisUV 254 nm, 24hHPLC-UV
BiodegradationOECD 301B, 28dBOD/COD analysis

Advanced: How to resolve NMR spectral challenges caused by trifluoroacetic acid (TFA) in the compound?

Answer:

  • Solvent selection : Use deuterated solvents (e.g., D₂O or CD₃OD) to avoid TFA proton signals.
  • Suppression techniques : Apply presaturation or WET solvent suppression pulses to eliminate TFA peaks .
  • Alternative derivatization : Replace TFA with a volatile acid (e.g., HCl) during purification, followed by lyophilization .

Basic: What purification strategies are effective for this spirocyclic compound?

Answer:

  • Recrystallization : Use solvent pairs like ethyl acetate/hexane for crystalline intermediates .
  • Flash chromatography : Optimize gradients (e.g., 5–50% EtOAc in hexane) on silica gel columns.
  • Acid-base extraction : Leverage the compound’s amine group for pH-selective partitioning .

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